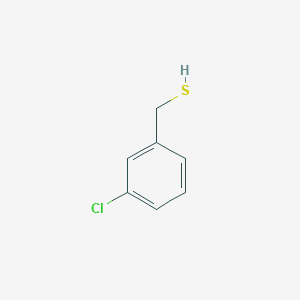

(3-Chlorophenyl)methanethiol

Description

(3-Chlorophenyl)methanethiol is an aromatic thiol compound that has garnered interest within various fields of chemical research. As a substituted benzyl (B1604629) mercaptan, its reactivity and properties are influenced by both the thiol functional group and the chloro-substituent on the phenyl ring. This article explores the significance of this compound, beginning with the broader context of thiol chemistry and narrowing the focus to the specific research landscape of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLSTBYZKATUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309941 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25697-57-8 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25697-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chlorophenyl Methanethiol and Its Derivatives

Established Synthetic Routes to (3-Chlorophenyl)methanethiol

Utilization as a Commercially Available Building Block

This compound is readily accessible as a commercial product from multiple chemical suppliers. synquestlabs.comlookchem.comgeorganics.sksigmaaldrich.com Its availability in scalable quantities underscores its utility as a versatile building block for bulk chemical synthesis. Industrial and research laboratories can procure this reagent for direct use in synthetic applications, bypassing the need for its de novo synthesis. This accessibility facilitates its incorporation into more complex molecular structures, such as in the synthesis of pharmaceutical intermediates and other fine chemicals. The compound's structure, featuring a reactive thiol group and a chlorinated aromatic ring, makes it a valuable precursor for creating diverse derivatives through reactions like nucleophilic substitution and oxidation. vulcanchem.com

Pathways Involving Thiolation Reactions

Thiolation reactions are fundamental to the synthesis of this compound, primarily involving the introduction of the sulfanylmethyl (-CH₂SH) group onto the 3-chlorophenyl scaffold. The most common precursor for these routes is 3-chlorobenzyl halide (chloride or bromide).

A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction of a 3-chlorobenzyl halide with a sulfur-containing nucleophile. georganics.skcas.cn Thiolates are known to be potent nucleophiles. georganics.sk In this approach, the halide leaving group is displaced by a hydrosulfide (B80085) anion.

General Reaction Scheme:

3-Cl-C₆H₄CH₂-X + NaSH → 3-Cl-C₆H₄CH₂-SH + NaX (where X = Cl, Br)

This reaction is typically performed in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), to facilitate the dissolution of the hydrosulfide salt. ias.ac.in The use of sodium hydrosulfide (NaSH) is common, providing a direct route to the desired thiol.

| Precursor | Reagent | Product | Key Advantage |

| 3-Chlorobenzyl chloride | Sodium hydrosulfide (NaSH) | This compound | Direct, one-step conversion |

| 3-Chlorobenzyl bromide | Potassium thioacetate (B1230152) (KSAc) followed by hydrolysis | This compound | Milder conditions, avoids disulfide formation |

This interactive table summarizes common nucleophilic substitution routes.

An alternative and widely used method for the synthesis of thiols from alkyl halides involves the use of thiourea (B124793). georganics.skias.ac.in This two-step process avoids the often low yields and side reactions (like disulfide formation) associated with the direct use of hydrosulfide ions.

The reaction proceeds via the formation of a stable, crystalline S-alkylisothiouronium salt intermediate. ias.ac.in 3-Chlorobenzyl halide is reacted with thiourea in a solvent like ethanol, often under reflux conditions, to form the corresponding isothiouronium salt. Subsequent hydrolysis of this salt, typically under alkaline conditions (e.g., with sodium hydroxide), liberates the thiol. ias.ac.inreddit.com

Reaction Steps:

Isothiouronium Salt Formation: 3-Cl-C₆H₄CH₂-Br + S=C(NH₂)₂ → [3-Cl-C₆H₄CH₂-S-C(NH₂)₂]⁺Br⁻

Alkaline Hydrolysis: [3-Cl-C₆H₄CH₂-S-C(NH₂)₂]⁺Br⁻ + NaOH → 3-Cl-C₆H₄CH₂-SH + Urea + NaBr

This method is valued for its reliability, high purity of the resulting thiol, and the ease of handling the stable intermediate salt. ias.ac.in

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, is a powerful thionating agent primarily used to convert carbonyl groups (C=O) into thiocarbonyls (C=S). santiago-lab.comenamine.net Its application in organic synthesis includes the transformation of ketones, esters, and amides into their corresponding thio-analogs. researchgate.netnih.gov

While not a direct method for synthesizing a thiol like this compound from an alcohol or aldehyde, it can be used to create a thiocarbonyl precursor. For instance, 3-chlorobenzaldehyde (B42229) could be converted to 3-chlorobenzaldehyde thioaldehyde using Lawesson's reagent. The resulting thiocarbonyl would then require a subsequent reduction step to yield the final this compound.

Hypothetical Two-Step Synthesis:

Thionation of Aldehyde: 3-Cl-C₆H₄CHO + Lawesson's Reagent → 3-Cl-C₆H₄CHS

Reduction of Thiocarbonyl: 3-Cl-C₆H₄CHS + [Reducing Agent] → 3-Cl-C₆H₄CH₂SH

The typical conditions for using Lawesson's reagent involve heating in an inert, nonpolar solvent like toluene (B28343) or xylene. santiago-lab.com However, for the direct synthesis of thiols from alcohols, this reagent is not the standard choice.

Thiolation via Thiourea Hydrolysis

Strategies Incorporating Nitro Group Reduction for Precursor Synthesis

The reduction of a nitro group is a cornerstone transformation in organic synthesis, providing a robust entry point to aromatic amines (anilines), which are highly versatile precursors. beilstein-journals.orgmasterorganicchemistry.com The synthesis of this compound can leverage this strategy by starting with a readily available nitroaromatic compound.

A common pathway involves the reduction of an aromatic nitro group using various established methods. masterorganicchemistry.com These methods are generally chemoselective, leaving other functional groups on the molecule intact. organic-chemistry.orggoogle.com

| Reagent System | Description | Typical Conditions |

| Metal/Acid | Easily oxidized metals like Fe, Sn, or Zn in the presence of HCl. masterorganicchemistry.com | Aqueous HCl, often with heating. |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst such as Pd/C, PtO₂, or Raney Nickel. masterorganicchemistry.com | Pressurized H₂, various solvents. |

| Transfer Hydrogenation | Use of a hydrogen donor (e.g., triethylsilane) with a catalyst like Pd/C. organic-chemistry.org | Neutral conditions, room temperature. |

| Trichlorosilane (HSiCl₃) | A metal-free reduction method used with a tertiary amine. beilstein-journals.org | Mild conditions, high functional group tolerance. |

This interactive table outlines common methods for nitro group reduction.

For the synthesis of this compound, a precursor such as 3-chloro-nitrobenzaldehyde could be synthesized and then subjected to reduction. The reduction of the nitro group to an amine yields 3-amino-3-chlorobenzaldehyde. This intermediate can then undergo further transformations, such as conversion of the aldehyde to the thiol group, followed by modification or removal of the amino group via diazotization, to arrive at the target molecule. This multi-step approach highlights the synthetic utility of the nitro reduction in accessing functionalized aromatic building blocks.

Synthesis of Chemically Modified this compound Analogues

The development of novel synthetic routes to access diverse analogues of this compound is crucial for expanding their application in various scientific fields. These methodologies often focus on introducing a range of functional groups and heterocyclic scaffolds to modulate the physicochemical and biological properties of the parent compound.

Preparation of Functionalized Phenylmethanethiols

The synthesis of functionalized phenylmethanethiols, including substituted benzyl (B1604629) mercaptans, can be achieved through several established and innovative methods. A common approach involves the reaction of a substituted benzyl halide with a sulfur source. For instance, the reaction of various substituted benzyl mercaptans with N,N'-thiobisphthalimide has been utilized to prepare substituted benzyl phthalimido disulphides. ajol.info This reaction proceeds via nucleophilic attack of the mercaptan on the sulfur atom of N,N'-thiobisphthalimide, leading to the displacement of a phthalimide (B116566) group. ajol.info

Another strategy involves the use of odorless substitutes for volatile and malodorous thiols. For example, 2,4,6-trimethoxybenzyl mercaptan has been developed as an odorless equivalent of hydrogen sulfide (B99878) for reactions like Michael additions and the conversion of alkyl bromides to alkanethiols. researchgate.netthieme-connect.com The deprotection of the resulting adducts can be achieved under acidic conditions. thieme-connect.com Furthermore, p-heptylphenylmethanethiol has been shown to be an effective and odorless replacement for benzyl mercaptan in certain applications. researchgate.net

The synthesis of functionalized phenylmethanethiols can also be accomplished through the regioselective reaction of difluoronitrobenzenes with phenylmethanethiol, which yields corresponding thioethers. researchgate.net These thioethers can then be subjected to oxidative cleavage with chlorine to produce sulfonyl chlorides. researchgate.net

Table 1: Examples of Reagents for the Synthesis of Functionalized Phenylmethanethiols

| Reagent/Method | Application | Reference |

| N,N'-Thiobisphthalimide | Synthesis of substituted benzyl phthalimido disulphides from benzyl mercaptans. | ajol.info |

| 2,4,6-Trimethoxybenzyl mercaptan | Odorless substitute for hydrogen sulfide in Michael additions and synthesis of alkanethiols. | researchgate.netthieme-connect.com |

| p-Heptylphenylmethanethiol | Odorless substitute for benzyl mercaptan. | researchgate.net |

| Phenylmethanethiol | Reaction with difluoronitrobenzenes to form thioethers, precursors to sulfonyl chlorides. | researchgate.net |

Design and Synthesis of Thiol-Containing Heterocycles (e.g., Thiadiazoles)

Thiol-containing heterocycles, particularly thiadiazoles, are of significant interest due to their diverse biological activities. The synthesis of these compounds often involves the incorporation of a substituted benzylthio moiety, which can be derived from this compound.

A prevalent method for synthesizing 5-substituted benzylthio-1,3,4-thiadiazoles involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with substituted benzyl halides. rdd.edu.iqmdpi.com This nucleophilic substitution reaction is a straightforward way to introduce the benzylthio group onto the thiadiazole core. Variations of this approach include ultrasound-assisted synthesis, which can reduce reaction times and improve yields.

Another synthetic route begins with the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base to form 2-amino-1,3,4-thiadiazole-2-thiol. rdd.edu.iqmdpi.com This intermediate is then reacted with a substituted benzyl halide to yield the desired S-benzyl derivative. mdpi.com Further modifications can be made, such as reacting the amino group with chloroacetyl chloride to introduce another reactive site for further functionalization. rdd.edu.iq

More complex thiadiazole derivatives can be synthesized through multi-step sequences. For example, 1,6-disubstituted-2,5-dithiobiureas can undergo heterocyclization to form 5-substituted amino Current time information in Bangalore, IN.researchgate.net thiadiazole-2-thiones. connectjournals.com Additionally, the reaction of benzyl-3-acyldithiocarbazates with concentrated sulfuric acid can lead to the formation of 2-substituted-5-benzylmercapto-1,3,4-thiadiazoles. connectjournals.com

Table 2: Synthetic Strategies for Thiol-Containing Thiadiazoles

| Starting Material | Key Reagents | Product Type | Reference |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Substituted benzyl halides | 5-Substituted benzylthio-2-amino-1,3,4-thiadiazole | rdd.edu.iqmdpi.com |

| Thiosemicarbazide | Carbon disulfide, base, substituted benzyl halide | 5-Substituted benzylthio-2-amino-1,3,4-thiadiazole | rdd.edu.iqmdpi.com |

| Benzyl-3-acyldithiocarbazate | Concentrated sulfuric acid | 2-Substituted-5-benzylmercapto-1,3,4-thiadiazole | connectjournals.com |

| 1,6-Disubstituted-2,5-dithiobiureas | Heat or microwave | 5-Substituted amino Current time information in Bangalore, IN.researchgate.net thiadiazole-2-thiones | connectjournals.com |

Construction of Organosulfur Compounds via Addition Reactions

Addition reactions involving thiols are powerful tools for the construction of a wide array of organosulfur compounds. These methods are often characterized by high efficiency and atom economy.

The hydrothiolation of alkenes, also known as the thiol-ene reaction, is a fundamental process for forming thioethers. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond and typically proceeds via an anti-Markovnikov addition. wikipedia.org The reaction can be initiated by various means, including radical initiators, light, or catalysts. wikipedia.org For instance, the addition of thiols to alkenes in the presence of a peroxide catalyst yields thioethers. adcmastuana.org

Metal-catalyzed hydrothiolation has also been explored. Iridium complexes have been shown to be effective catalysts for the hydrothiolation of alkynes, which can also be applied to alkenes. researchgate.net Furthermore, water can promote the hydrothiolation of unactivated alkynes without the need for a catalyst or additive, providing vinyl sulfides with high regioselectivity. researchgate.netcdnsciencepub.com

Radical-mediated thiol-ene reactions are a subset of hydrothiolation that proceed through a free-radical chain mechanism. wikipedia.orgthieme-connect.de This process is typically initiated by photolysis or thermolysis, which generates a thiyl radical. thieme-connect.de The thiyl radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the chain. thieme-connect.de

These reactions are highly efficient and have a broad substrate scope, tolerating a variety of functional groups. thieme-connect.de Visible light photocatalysis, using transition metal complexes like Ru(bpz)₃²⁺, has emerged as a mild and efficient method for initiating radical thiol-ene reactions. acs.orgacs.org The addition of a redox mediator, such as p-toluidine, can significantly enhance the reaction rate, especially when the thiol is the limiting reagent. acs.orgacs.org This methodology has been successfully applied to the conjugation of a wide range of thiols and alkenes, including those on biomolecules. acs.orgacs.org

A stereoselective and efficient method for the free-radical addition of benzyl thiol to aryl acetylenes has been developed using Et₃B-hexane, which is particularly useful when base-catalyzed methods fail. nih.gov

The synthesis of sulfanyl (B85325) vinyl sulfonyl fluorides represents a more specialized application of thiol addition reactions. A notable method involves the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF) in the presence of an organic base. researchgate.netresearchgate.net This reaction proceeds with high stereoselectivity, often achieving 100%, to yield highly functionalized β-sulfanyl vinyl sulfonyl fluorides. researchgate.netresearchgate.net The unique structure of BPESF, with its bromine substituent and sulfonyl fluoride group, allows for this high degree of stereocontrol.

This method is characterized by its mild reaction conditions, broad substrate scope, and excellent isolated yields. researchgate.net The resulting sulfanyl vinyl sulfonyl fluorides are valuable intermediates for further chemical transformations. researchgate.net The reaction mechanism is proposed to involve a Michael-type addition of the thiol to an allene (B1206475) intermediate formed by the β-elimination of HBr from BPESF. researchgate.net

Table 3: Comparison of Thiol Addition Reactions

| Reaction Type | Key Features | Typical Conditions | Product Type | Reference |

| Thiol-Alkene Addition (Hydrothiolation) | Anti-Markovnikov addition, versatile. | Peroxides, metal catalysts, or catalyst-free (in water). | Thioethers | wikipedia.orgadcmastuana.orgresearchgate.net |

| Radical-Mediated Thiol-Ene Reaction | Free-radical chain mechanism, high efficiency, functional group tolerance. | UV light, heat, or visible light photocatalysis. | Thioethers | thieme-connect.deacs.orgacs.orgnih.gov |

| Stereoselective Synthesis of Sulfanyl Vinyl Sulfonyl Fluorides | High stereoselectivity (often 100%), mild conditions. | Thiol addition to BPESF with an organic base. | β-Sulfanyl vinyl sulfonyl fluorides | researchgate.netresearchgate.net |

Radical-Mediated Thiol-Ene Reactions

Oxidative Coupling for Disulfide Formation

The conversion of thiols to disulfides is an oxidative process that can be achieved using a variety of oxidizing agents. Modern synthetic strategies increasingly focus on the use of catalytic systems with environmentally benign oxidants, such as molecular oxygen from the air. These methods offer advantages in terms of sustainability, atom economy, and milder reaction conditions compared to stoichiometric reagents.

Catalytic Aerobic Oxidation Approaches

The use of air or molecular oxygen as the terminal oxidant in the synthesis of disulfides is a highly desirable green chemistry approach. Various catalytic systems have been developed to facilitate this transformation for a broad range of thiols, including substituted benzyl thiols. While direct experimental data for the aerobic oxidation of this compound is not extensively reported, studies on closely related isomers and other substituted benzyl thiols provide significant insights into effective catalytic methods.

Several catalytic systems have proven effective for the aerobic oxidation of substituted benzyl thiols. These include iodine, lanthanide clusters, and various photocatalysts. For instance, iodine has been shown to be a cost-effective and low-toxicity catalyst for the aerobic oxidation of thiols. In a typical procedure, the reaction is carried out at elevated temperatures in a suitable solvent, such as ethyl acetate, under an oxygen atmosphere, affording high yields of the corresponding disulfides nih.govresearchgate.net. A study on the iodine-catalyzed aerobic oxidation of (2-chlorophenyl)methanethiol and (4-chlorophenyl)methanethiol reported near-quantitative yields (98%), suggesting that this compound would also be a viable substrate for this transformation nih.gov.

Lanthanide-oxo clusters have also emerged as robust and recyclable catalysts for the chemoselective aerobic oxidation of thiols. The oxidation of (2-chlorophenyl)methanethiol and (4-chlorophenyl)methanethiol using a samarium-oxo cluster catalyst under an oxygen atmosphere has been demonstrated to produce the corresponding disulfides in excellent yields (98% and 92% respectively) mdpi.com.

Photocatalysis offers a mild and efficient alternative for the aerobic oxidation of thiols, often proceeding at room temperature under visible light irradiation rsc.org. Various photocatalysts, including organic dyes like eosin (B541160) Y and metal-free systems such as phenylglyoxylic acid, have been successfully employed for the synthesis of disulfides from a range of substituted benzyl thiols rsc.orgbath.ac.ukbeilstein-journals.org. For example, using phenylglyoxylic acid as a photoinitiator and a household bulb as the light source, a variety of substituted benzyl thiols have been converted to their disulfides in good to excellent yields rsc.org.

Table 1: Catalytic Aerobic Oxidation of Substituted Benzyl Thiols to Disulfides

| Thiol Substrate | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (2-Chlorophenyl)methanethiol | I₂ (5 mol%) | Ethyl Acetate | 70 °C, O₂ balloon, 4 h | 98 | nih.gov |

| (4-Chlorophenyl)methanethiol | I₂ (5 mol%) | Ethyl Acetate | 70 °C, O₂ balloon, 4 h | 98 | nih.gov |

| (2-Chlorophenyl)methanethiol | Sm-oxo cluster (1.15 mol%) | Ethyl Acetate | 70 °C, O₂ balloon, 16 h | 98 | mdpi.com |

| (4-Chlorophenyl)methanethiol | Sm-oxo cluster (1.15 mol%) | Ethyl Acetate | 70 °C, O₂ balloon, 16 h | 92 | mdpi.com |

| Benzyl mercaptan | Phenylglyoxylic acid (photoinitiator) | Acetonitrile | rt, household bulbs, 7 h | >99 | rsc.org |

| 4-Methylbenzyl mercaptan | Phenylglyoxylic acid (photoinitiator) | Acetonitrile | rt, household bulbs, 7 h | 91 | rsc.org |

| 4-Methoxybenzyl mercaptan | Phenylglyoxylic acid (photoinitiator) | Acetonitrile | rt, household bulbs, 7 h | 85 | rsc.org |

Selenide-Catalyzed Air Oxidation Protocols

Organoselenium compounds, particularly diaryl diselenides, are known to be effective catalysts for the oxidation of thiols to disulfides using air as the oxidant. These reactions often proceed under mild conditions and exhibit high efficiency. The catalytic cycle is believed to involve the formation of a selenenyl sulfide intermediate.

A study on the air oxidation of 2-chlorophenyl methanethiol (B179389), a close structural analog of this compound, demonstrated that the reaction can be effectively catalyzed by various selenides to yield the corresponding disulfide researchgate.netlookchem.com. This suggests that a similar protocol would be applicable for the synthesis of bis(3-chlorobenzyl) disulfide.

The mechanism of diaryl diselenide-catalyzed oxidation of thiols has been investigated, providing insights into the catalytic cycle. The reaction of the diselenide with the thiol is a key step, and the nature of the substituents on the diaryl diselenide can influence the catalytic activity nih.govacs.org. The catalytic process is efficient for a range of thiols, including benzyl thiol, highlighting the potential of this methodology for the synthesis of substituted dibenzyl disulfides.

Table 2: Selenide-Catalyzed Oxidation of Substituted Benzyl Thiols

| Thiol Substrate | Catalyst System | Oxidant | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorophenyl methanethiol | Various selenides | Air | Not specified | Not specified | Not specified | researchgate.netlookchem.com |

| Benzyl thiol | 2,7-Dialkoxy-naphthalene-1,8-peri-diselenides | H₂O₂ | CDCl₃/CD₃OD | 18 °C | - | nih.govacs.org |

Yield not specified in the abstract.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Thiol Functional Group Transformations

The thiol group is the most reactive site in the molecule, participating in a variety of reactions including carbon-sulfur bond formation, oxidation, and nucleophilic attacks.

The formation of carbon-sulfur (C-S) bonds is a fundamental reaction of thiols. (3-Chlorophenyl)methanethiol can react with various electrophiles to create new C-S bonds. For instance, it can participate in nucleophilic substitution reactions with alkyl halides. The high nucleophilicity of the sulfur atom facilitates these reactions. chemistrysteps.com

Modern synthetic methods, such as those involving photochemically excited electron donor-acceptor (EDA) complexes, offer sustainable and efficient routes for C-S bond formation under mild conditions. rsc.org These reactions proceed through the generation of reactive radical intermediates. rsc.org Additionally, transition metal-catalyzed cross-coupling reactions, like the Chan-Lam coupling using copper acetate, provide an efficient pathway for the synthesis of S-aryl compounds from thiols and boronic acids. ias.ac.in

The reactivity of the thiol group can be influenced by the electronic properties of the substituents on the aromatic ring. The chlorine atom at the meta-position in this compound has a moderate electron-withdrawing effect, which can impact the nucleophilicity of the thiol.

Thiols are readily oxidized to form disulfides, and this compound is no exception. This oxidative dimerization is a common reaction under ambient conditions and can be facilitated by various oxidizing agents. researchgate.net

One effective method for the oxidation of substituted (chlorophenyl)methanethiols to their corresponding disulfides involves the use of iodine (I2) as a catalyst under an oxygen atmosphere. researchgate.netnih.gov For example, the oxidation of (4-chlorophenyl)methanethiol using this method results in a high yield of the corresponding disulfide, 1,2-bis(4-chlorobenzyl)disulfane. researchgate.netnih.gov A similar high-yield oxidation is observed with a samarium-based inorganic cluster catalyst, demonstrating the versatility of catalytic systems for this transformation. mdpi.com

The general reaction can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O where R is the (3-chlorophenyl)methyl group.

The stability of the resulting disulfide bond is an important consideration. While thiols can be prone to oxidation, the reverse reaction, the reduction of disulfides back to thiols, is also a key process, often achievable with reducing agents like sodium borohydride. researchgate.net

Table 1: Catalytic Oxidation of Substituted Phenylmethanethiols

| Thiol Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4-chlorophenyl)methanethiol | I₂ | O₂ | 1,2-Bis(4-chlorobenzyl)disulfane | 98 | researchgate.netnih.gov |

| (4-fluorophenyl)methanethiol | I₂ | O₂ | 1,2-Bis(4-fluorobenzyl)disulfane | 98 | nih.gov |

| (4-methoxyphenyl)methanethiol | I₂ | O₂ | 1,2-Bis(4-methoxybenzyl)disulfane | 98 | nih.gov |

| (2-chlorophenyl)methanethiol | Sm-OC | O₂ | 1,2-Bis(2-chlorobenzyl)disulfane | 98 | mdpi.com |

| (4-chlorophenyl)methanethiol | Sm-OC | O₂ | 1,2-Bis(4-chlorobenzyl)disulfane | 92 | mdpi.com |

Sm-OC: [Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈ cluster

The thiol group of this compound exhibits significant nucleophilic character. ebsco.com Thiols, and more so their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com The sulfur atom, being larger and its charge more polarizable than oxygen, contributes to this enhanced nucleophilicity. chemistrysteps.com This property allows it to react with a wide range of electrophiles.

A key reaction demonstrating this nucleophilicity is the hetero-Michael addition to α,β-unsaturated carbonyls. nih.gov The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring of the thiol. The electron-withdrawing chloro group in this compound affects the pKa of the thiol group, influencing the concentration of the more nucleophilic thiolate anion at a given pH.

The nucleophilicity of the thiol group is also central to its ability to form covalent bonds with electrophilic centers in biological molecules, a mechanism relevant to enzyme inhibition.

Disulfide Bond Formation from Thiol Oxidation

Investigation of Aromatic Ring Reactivity

The chlorophenyl moiety of this compound can also undergo chemical transformations, although it is generally less reactive than the thiol group.

The phenyl ring of this compound can undergo electrophilic substitution reactions. The chlorine atom is an ortho-, para-director, but deactivating, while the -CH₂SH group is also generally considered to be ortho-, para-directing and weakly activating or deactivating. The interplay of these two substituents will determine the position of further substitution on the aromatic ring. However, due to the electron-withdrawing nature of the two nitrogen atoms in some heterocyclic rings, they can be unsusceptible to electrophilic substitution but reactive toward nucleophilic attack. mdpi.com

Radical Reactions and Their Propagation Mechanisms

Thiols can participate in radical reactions. The S-H bond in a thiol is weaker than the O-H bond in an alcohol, making it susceptible to homolytic cleavage to form a thiyl radical (RS•) when initiated by radical starters or UV light. chemistrysteps.comuni-muenchen.de

These thiyl radicals can then add to unsaturated bonds, such as those in alkenes, in a process known as thiol-ene coupling. uni-muenchen.de This reaction proceeds via a radical chain mechanism, where the thiyl radical adds to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. uni-muenchen.de

The use of tris(trimethylsilyl)silane, (Me₃Si)₃SiH, has been shown to be effective in various radical-based transformations in aqueous media, highlighting the potential for conducting radical reactions of thiols in environmentally benign solvents. organic-chemistry.org

Thiol-Ene Radical Chain Reactions

Catalytic Reaction Mechanisms

Molecular iodine (I₂) can serve as an effective catalyst for the aerobic oxidation of thiols, including this compound, to their corresponding disulfides. nih.govnih.gov This approach represents a sustainable and metal-free alternative to many traditional oxidation methods. organic-chemistry.org Research has demonstrated high yields for the conversion of substituted benzyl (B1604629) thiols to disulfides using catalytic iodine, including a 98% yield for the oxidation of the closely related (2-chlorophenyl)methanethiol. mdpi.com

The catalytic cycle is proposed to proceed through the following steps. thieme-connect.comresearchgate.net

Oxidation: The thiol is first oxidized by I₂ to form a sulfenyl iodide intermediate (3-ClC₆H₄CH₂S-I) and hydrogen iodide (HI).

Disulfide Formation: The sulfenyl iodide reacts with another molecule of the thiol to produce the disulfide product, bis(3-chlorobenzyl) disulfide, and regenerates a molecule of HI.

Catalyst Regeneration: The crucial step is the re-oxidation of the iodide (from HI) back to active I₂. This is typically achieved using a terminal oxidant like molecular oxygen (O₂), sometimes in the presence of a co-catalyst like flavin, or with other oxidants such as hydrogen peroxide. nih.govthieme-connect.comorganic-chemistry.org

This catalytic system is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov

Table 2: Iodine-Catalyzed Aerobic Oxidation of Substituted Benzyl Thiols

| Thiol Substrate | Catalyst | Oxidant | Yield of Disulfide | Reference |

|---|---|---|---|---|

| (2-chlorophenyl)methanethiol | I₂ (5 mol%) | O₂ | 98% | mdpi.com |

| (4-fluorophenyl)methanethiol | I₂ (5 mol%) | O₂ | 98% | mdpi.com |

The thiol-Michael addition is a robust and highly efficient "click" reaction involving the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. acs.orgresearchgate.netacsgcipr.org For this compound, this reaction is typically catalyzed by a base or a nucleophile. acs.org

The mechanism involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion (3-ClC₆H₄CH₂S⁻). acs.org This thiolate then attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition, forming a resonance-stabilized enolate intermediate. researchgate.net Subsequent protonation of this intermediate yields the final thioether product. researchgate.net

The rate of the thiol-Michael addition is governed by several factors. acs.orgnih.gov

Thiol Acidity: The acidity of the thiol influences the concentration of the reactive thiolate anion at a given pH. The electron-withdrawing chloro- group on the phenyl ring of this compound slightly increases its acidity compared to unsubstituted benzyl thiol, which can lead to a faster reaction rate.

Electrophilicity of the Michael Acceptor: More electron-deficient alkenes react more quickly.

Catalyst Basicity: A stronger base will generate a higher concentration of the thiolate anion, accelerating the reaction. acs.org

This reaction is widely used in materials science and bioconjugation due to its high efficiency, mild reaction conditions, and orthogonality to many other functional groups. acs.orgresearchgate.net

The reaction between a thiol and a ketone results in the formation of a thioacetal (or thioketal). This reaction is typically reversible and requires acid catalysis to proceed efficiently. researchgate.net The key to the mechanism is the activation of the ketone by protonation.

The accepted mechanism involves the following steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the ketone, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemithioacetal intermediate.

Formation of Hemithioacetal: Deprotonation of the sulfur atom yields a neutral hemithioacetal.

Elimination of Water: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized carbocation (a thionium (B1214772) ion).

Final Attack: A second molecule of this compound attacks the carbocation.

Formation of Thioacetal: Deprotonation of the newly added sulfur yields the final, stable thioacetal product and regenerates the acid catalyst. researchgate.net

The protonated species—both the initial protonated ketone and the subsequent thionium ion—are crucial intermediates that drive the reaction forward. researchgate.net

Structure Reactivity Relationships and Substituent Effects

Influence of Substituents on Thiol Group Reactivity

The reactivity of a thiol group (-SH) is fundamentally tied to its acidity (the ease of losing the proton) and its nucleophilicity (the ability to donate an electron pair). Both properties are significantly modulated by the electronic character of the substituents on the molecule.

The chlorine atom on the phenyl ring of (3-Chlorophenyl)methanethiol is an electron-withdrawing group. This property has a profound effect on the acidity of the thiol proton. The electron-withdrawing nature of the chloro-substituent stabilizes the conjugate base, the thiolate anion (Ar-CH₂S⁻), which is formed upon deprotonation. This stabilization increases the acidity of the thiol, resulting in a lower acid dissociation constant (pKa) compared to unsubstituted or electron-donated benzyl (B1604629) thiols. cas.cnacs.orgmasterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which helps to delocalize the negative charge in the thiolate anion. cas.cnacs.orgmasterorganicchemistry.com For substituted benzyl thiols, this acidity is further tuned by the ring substituents. The estimated pKa for this compound is in the range of 8.5–9.5, which is lower than that of (3-Methylphenyl)methanethiol (~10–11) or Methanethiol (B179389) (~10.3–10.4). ulaval.cachemicalbook.comwikipedia.org This increased acidity makes the thiol more likely to exist in its deprotonated, nucleophilic thiolate form under basic conditions.

While the electron-withdrawing chloro group increases the thiol's acidity, it concurrently decreases the nucleophilicity of the neutral thiol. cas.cn However, in many reactions, the reactive species is the thiolate anion, which is a potent nucleophile. masterorganicchemistry.com The nucleophilicity of this anion is also influenced by the substituent's electronic properties. Electron-withdrawing groups, such as the chlorine in this compound, reduce the electron density on the sulfur atom of the thiolate. cas.cn This reduction can lead to decreased nucleophilicity compared to thiolates with electron-donating groups. cas.cn Consequently, benzyl thiols with electron-deficient groups may exhibit lower yields in certain nucleophilic substitution reactions because the decreased nucleophilicity of the thiol group hinders its ability to participate effectively in the reaction mechanism. cas.cn

| Compound | Substituent (-R) | Electronic Effect | Estimated pKa | Relative Nucleophilicity |

|---|---|---|---|---|

| This compound | -Cl | Electron-withdrawing | ~8.5–9.5 | Moderate |

| (3-Methoxyphenyl)methanethiol | -OCH₃ | Electron-donating | ~9.5–10.5 | High |

| (3-Methylphenyl)methanethiol | -CH₃ | Electron-donating | ~10–11 | High |

| Benzenemethanethiol | -H | Neutral | ~9.4 | Moderate-High |

Electronic Effects of the Chlorophenyl Substituent on Thiol Reactivity

Steric and Electronic Effects in Reaction Pathways

The interplay between steric bulk and electronic influence dictates the specific pathways of a reaction, affecting both the orientation of bond formation (regioselectivity) and the three-dimensional arrangement of the resulting product (stereoselectivity).

The structure of this compound plays a crucial role in directing the outcome of addition reactions. In thiol-ene reactions, which involve the addition of a thiol across a double bond, the addition typically proceeds with anti-Markovnikov regioselectivity. wikipedia.org This means the sulfur atom adds to the less substituted carbon of the alkene. UV-initiated radical thiol-ene coupling between this compound and suitable alkenes demonstrates this regioselective formation of the thioether product.

Stereoselectivity is also highly influenced by the reactants' structures. Photoinitiated thiol-ene reactions, particularly with complex molecules like unsaturated sugars (glycals), can proceed with complete stereoselectivity. nih.gov Factors such as reaction temperature and the specific configuration of the reactants are critical in controlling the stereochemical outcome. nih.govnih.gov For instance, cooling the reaction can often promote higher efficacy and stereoselectivity. nih.govnih.gov While specific stereoselectivity data for this compound is not detailed in the provided sources, the general principles suggest that its steric and electronic profile would be a determining factor in the stereochemical course of such reactions. rsc.org For example, in reactions involving additions to α,β-unsaturated carbonyl compounds, chlorophenyl substituents have been noted to partly recover the reactivity of the electrophilic compound compared to other substituents like phenyl or methyl groups. nih.gov

The reaction between thiols and ketones is a classic example of nucleophilic addition to a carbonyl group. Ketones are inherently less reactive than aldehydes in these reactions, primarily due to two factors: the electron-donating nature of the two alkyl groups, which reduces the electrophilicity of the carbonyl carbon, and greater steric hindrance around the carbonyl group. ic.ac.ukpdx.edu

The this compound molecule possesses considerable steric bulk due to the substituted benzyl group. This steric hindrance can impede its approach to the electrophilic carbon of a ketone. The rate of thiol-ketone reactions is thus influenced by the steric crowding on both reactants. nsf.gov While increased steric hindrance around a thiol generally decreases reactivity, the effect is not always dramatic. nsf.gov This is partly attributed to the large atomic radius of the sulfur atom, which can mitigate the impact of nearby bulky groups. nsf.gov In some systems, the kinetic promotion of the reaction by a catalyst is observed to be more significant when the reactants have greater steric hindrance.

Impact on Regioselectivity and Stereoselectivity

Structure-Kinetics Correlations in Thiol-Alkene Photopolymerizations

Thiol-alkene photopolymerizations, or thiol-ene reactions, are powerful methods for polymer synthesis, valued for their "click chemistry" characteristics, including high yields and rates. wikipedia.org The kinetics of these radical-mediated reactions are governed by a two-step mechanism: a propagation step where a thiyl radical adds to an alkene, and a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule. wikipedia.orgacs.org

The kinetics of the reaction can be limited by either the propagation or the chain-transfer step. wikipedia.orgacs.org If the alkene is highly reactive (e.g., electron-rich alkenes like vinyl ethers), the chain-transfer step is often rate-limiting, and the reaction kinetics are typically first-order with respect to the thiol concentration and near zero-order with respect to the alkene concentration. wikipedia.orgacs.org Conversely, with less reactive alkenes, the propagation step becomes rate-limiting. wikipedia.org The interplay of these factors creates a complex but tunable kinetic profile for polymerization. rsc.org

| Factor | Structural Influence | Effect on Kinetics | Reference Principle |

|---|---|---|---|

| Thiol Structure | Electron-withdrawing substituents (e.g., -Cl) on the thiol | Can weaken the S-H bond, potentially increasing the chain-transfer rate (kCT). | rsc.org |

| Alkene Structure | Electron-rich alkenes (e.g., vinyl ethers, norbornene) | Increases the propagation rate (kP), often making chain-transfer the rate-limiting step. | wikipedia.orgresearchgate.net |

| Alkene Structure | Electron-poor or sterically hindered alkenes | Decreases the propagation rate (kP), often making propagation the rate-limiting step. | researchgate.netacs.org |

| Overall Kinetics | When kP >> kCT | Reaction rate is primarily dependent on thiol concentration (chain-transfer limited). | acs.org |

| Overall Kinetics | When kCT >> kP | Reaction rate is primarily dependent on alkene concentration (propagation limited). | wikipedia.org |

Terminal vs. Internal Alkene Reactivity

In thiol-ene reactions, a well-established principle is the higher reactivity of terminal alkenes compared to their internal counterparts. researchgate.net This trend is primarily attributed to steric hindrance. The double bond in terminal alkenes is more accessible to the incoming thiol radical, leading to faster reaction rates and higher conversions. researchgate.net Conversely, internal alkenes, with substituents on both carbons of the double bond, present greater steric bulk, which impedes the approach of the thiol. researchgate.nettutorchase.com This steric hindrance leads to slower reaction rates and often incomplete conversion for internal alkenes. researchgate.net The general order of reactivity, which can be extrapolated to reactions involving this compound, is terminal alkenes > internal cis-alkenes > internal trans-alkenes. researchgate.net

Effects of Substituent Length and Disubstitution on Alkene Reactivity

The nature and substitution pattern of groups attached to the alkene double bond play a crucial role in modulating reactivity.

Disubstitution: Disubstitution on a single carbon atom of a terminal alkene significantly decreases its reactivity. researchgate.net This is a direct consequence of increased steric hindrance around the double bond. When both carbons of the alkene are substituted, particularly with bulky groups, the reaction rate is further reduced. nih.gov For instance, in the context of Michael additions with thiols, alkenes with alkyl substituents at both the α and β positions exhibit reduced reaction rates compared to those with a single substituent. nih.gov

The electronic nature of the substituents also has a profound impact. Electron-donating groups can increase the reactivity of alkenes, while electron-withdrawing groups generally decrease it. numberanalytics.com However, in the context of thiol-Michael additions, which proceed via a nucleophilic attack, electron-withdrawing groups on the alkene can enhance reactivity by making the β-carbon more electrophilic. nih.gov

Ring Strain and Stereoelectronic Influences in Cyclic Alkene Systems

The reactivity of cyclic alkenes in thiol additions is governed by a combination of ring strain, stereoelectronic effects, and the availability of abstractable hydrogen atoms. researchgate.net

Ring Strain: Highly strained cyclic alkenes, such as norbornene, exhibit exceptionally high reactivity towards thiols. researchgate.net This enhanced reactivity is driven by the release of ring strain upon the addition of the thiyl radical to the double bond. researchgate.net In general, the smaller the ring and the greater the deviation from ideal bond angles, the higher the strain and the more reactive the alkene. dokumen.pub For example, cyclopropane (B1198618) possesses significant angle strain, making it susceptible to ring-opening reactions. dokumen.pub

Stereoelectronic Effects: These effects relate to the spatial arrangement of orbitals and their influence on reactivity. In cyclic systems, the specific geometry of the ring can favor or disfavor the approach of the thiol and the subsequent reaction steps. researchgate.net For instance, the particular stereochemistry of cis and trans isomers in cyclic alkenes can lead to different reaction rates and product distributions. numberanalytics.com

Structure-Property Relationships in Derivatized Systems (e.g., Organometallic Complexes)

The incorporation of this compound or its derivatives as ligands in organometallic complexes allows for the systematic study of how structural modifications influence the electronic and optical properties of the resulting compounds.

Correlations with Electrochemical and Optical Properties

The electronic properties of organometallic complexes can be finely tuned by altering the substituents on their ligands. The introduction of the chloro-substituted phenyl group from this compound can significantly impact the electrochemical potential and optical absorption of a metal complex.

Electrochemical Properties: The electrochemical behavior of organometallic complexes is sensitive to the electron-donating or electron-withdrawing nature of the substituents on the ligands. acs.org For instance, in a series of osmium(IV) tetraaryl complexes, the first oxidation potential was found to correlate with the Hammett parameters of the aryl substituents. acs.org Electron-withdrawing groups, like the chlorine atom in the meta position of this compound, generally make the complex more difficult to oxidize, resulting in a higher oxidation potential. acs.orgnih.gov This is because the electron-withdrawing substituent decreases the electron density at the metal center. acs.org

Optical Properties: The optical properties, specifically the UV-visible absorption spectra, of organometallic complexes are also dictated by the ligand substituents. acs.org Changes in the electronic nature of the ligands alter the energy levels of the molecular orbitals involved in electronic transitions. In the case of the osmium(IV) tetraaryl complexes, modifying the aryl ligand substituents led to a "rainbow of colors" in solution, indicating shifts in the absorption maxima (λmax). acs.orgacs.org A bathochromic (red) shift, or a shift to longer wavelengths, was observed when a methanethiol group was introduced as a substituent, compared to halogenated analogues. acs.org This demonstrates a clear correlation between the ligand's electronic structure and the complex's optical properties. The color of the complex solution is dependent on both the λmax and the relative molar absorptivity (ε) of each absorption feature. acs.org

Interactive Data Table: Electrochemical and Optical Properties of Substituted Osmium(IV) Complexes

| Complex | 1st Oxidation Potential (E1/2 vs Fc/Fc+) | Key Absorption Maxima (nm) | Solution Color |

| Os-2Cl | +0.696 V | ~500, ~600, ~700 | Not specified |

| Os1-5Br | +0.676 V | Not specified | Not specified |

| Os2 | Not specified | ~500, ~600, ~700 | Purple |

| Os3 | Not specified | Shifted from Os2 | Green |

| Os2-4SMe | Not specified | Bathochromic shift from Os2-4X | Blue |

Advanced Spectroscopic and Structural Characterization of 3 Chlorophenyl Methanethiol and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (3-chlorophenyl)methanethiol and its products. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of derivatives of this compound reveals characteristic signals corresponding to the aromatic and methylene (B1212753) protons. For instance, in S-(3-chlorobenzyl) 2-amino-5-chlorobenzothioate, the aromatic protons appear as multiplets in the range of δ 7.14–7.31 ppm, while the methylene protons of the benzyl (B1604629) group present as a singlet at δ 4.12 ppm. Similarly, the ¹H NMR spectrum of S-(3-chlorobenzyl) 2-aminobenzothioate shows aromatic protons in the δ 7.14-7.28 ppm region and a singlet for the methylene protons at δ 4.14 ppm.

Table 1: ¹H NMR Data for selected this compound Derivatives

| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂S-) (ppm) |

| S-(3-chlorobenzyl) 2-amino-5-chlorobenzothioate | 7.14-7.31 (m) | 4.12 (s) |

| S-(3-chlorobenzyl) 2-aminobenzothioate | 7.14-7.28 (m) | 4.14 (s) |

Data sourced from studies on the synthesis of thioether-linked compounds.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of S-(3-chlorobenzyl) 2-amino-5-chlorobenzothioate, characteristic signals are observed for the aromatic carbons and the methylene carbon. The carbon attached to the chlorine atom in the chlorophenyl ring typically appears around δ 134.4 ppm, while the methylene carbon signal is found at approximately δ 32.5 ppm.

Table 2: ¹³C NMR Data for selected this compound Derivatives

| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂S-) (ppm) | C-Cl Carbon (ppm) |

| S-(3-chlorobenzyl) 2-amino-5-chlorobenzothioate | 118.0-146.1 | 32.5 | 134.4 |

| S-(3-chlorobenzyl) 2-aminobenzothioate | 116.4-147.8 | 32.7 | 134.3 |

Data derived from research on the base-promoted ring opening of 3-chlorooxindoles. rsc.org

Phosphorus-31 (³¹P) NMR for Phosphorus-Containing Derivatives

For derivatives of this compound that incorporate phosphorus, ³¹P NMR is an indispensable analytical tool. unive.itoxinst.com This technique is highly sensitive to the chemical environment of the phosphorus nucleus, providing valuable information about oxidation states, bonding, and stereochemistry. unive.itslideshare.net The chemical shifts in ³¹P NMR are reported relative to an external standard, typically 85% phosphoric acid. slideshare.net For instance, in gold(I) complexes containing phosphine (B1218219) ligands derived from thiols, the ³¹P NMR spectra can distinguish between different coordination environments of the phosphorus atom. acs.org Studies on phosphoramidite (B1245037) derivatives, which are crucial in nucleic acid synthesis, also rely on ³¹P NMR to confirm the structure and purity of the compounds. oxinst.com

Advanced NMR Techniques (COSY, HMBC, HMQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), formerly known as HMQC, are employed for unambiguous assignment of proton and carbon signals, especially in complex molecules. mdpi.comlibretexts.orgsdsu.eduyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC/HMQC experiments correlate directly bonded proton and carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C spectra. libretexts.orgyoutube.com

HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular structure by identifying connectivity across multiple bonds. mdpi.comlibretexts.orgsdsu.edu

These techniques have been instrumental in the structural elucidation of complex derivatives, such as those of 1,3,4-thiadiazole (B1197879), where the precise assignment of all proton and carbon signals was achieved through a combination of these 2D NMR experiments. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry, particularly useful for non-volatile or thermally fragile molecules. wikipedia.orgiupac.orgtaylorandfrancis.com In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), with minimal fragmentation. wikipedia.org

This technique has been successfully applied to the characterization of various thiol-containing compounds and their derivatives. For example, the FAB-MS of gold(I) complexes with thiolate ligands shows characteristic peaks for the molecular ion and fragments resulting from the cleavage of gold-sulfur and gold-phosphorus bonds. acs.org While specific FAB-MS data for this compound itself is not widely reported, the technique's utility for analogous compounds underscores its potential for the analysis of its derivatives. High-resolution mass spectrometry (HRMS) coupled with techniques like FAB can provide exact mass measurements, which helps in confirming the molecular formula of the synthesized compounds. rsc.org

X-ray Diffraction (XRD) Studies

To date, the single-crystal X-ray structure of this compound itself has not been reported in the reviewed scientific literature. Obtaining a suitable single crystal of this compound would be the first step required for such an analysis.

However, structural studies have been successfully performed on closely related derivatives. For instance, the air-oxidation product of the isomeric 2-chlorophenyl methanethiol (B179389), o,o'-dichloro dibenzyl disulfide, has been characterized by single-crystal X-ray diffraction. researchgate.net Analysis of this product revealed crucial structural parameters, including the C-S-S-C dihedral angle and the relative orientation of the two chlorobenzyl groups. researchgate.net Were single crystals of this compound to be analyzed, the technique would provide precise coordinates for each atom, confirming the substitution pattern on the benzene (B151609) ring and detailing the conformation of the methanethiol side chain. This information is invaluable for understanding intermolecular interactions in the solid state. mkuniversity.ac.inkrossing-group.de

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and X-ray diffraction is the primary tool for their identification and characterization.

While no polymorphism has been documented for this compound, studies on its derivative products highlight the utility of XRD in this area. Research on o,o'-dichloro dibenzyl disulfide, the disulfide derived from the 2-chloro isomer, revealed the existence of two distinct polymorphic forms. researchgate.net These polymorphs were crystallized and analyzed, showing different crystal systems and unit cell parameters, which confirms they are structurally different despite being chemically identical. researchgate.net This demonstrates how XRD can be applied to study the potential polymorphic landscape of this compound and its related products.

Table 2: Crystallographic Data for the Two Polymorphs of o,o'-Dichloro Dibenzyl Disulfide researchgate.net (Data presented for a derivative product of an isomer)

| Parameter | Polymorph 1a | Polymorph 1b |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 8.424(2) | 10.5888(10) |

| b (Å) | 8.838(2) | 9.1590(6) |

| c (Å) | 10.5823(19) | 15.2489(14) |

| α (°) ** | 90.122(18) | 90 |

| β (°) | 112.19(2) | 103.072(9) |

| γ (°) | 95.19(2) | 90 |

| Volume (ų) ** | 725.9(3) | 1440.6(2) |

| Dihedral Angle | 82.0(1)° | 73.7(4)° |

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. rsc.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups: the thiol (S-H), the aromatic ring (C=C, C-H), and the carbon-chlorine bond (C-Cl).

The most diagnostic peak for this compound would be the S-H stretching vibration, which is typically weak and appears in a relatively uncongested region of the spectrum. For related thiols like methanethiol and its clusters, this peak is found between 2560 and 2610 cm⁻¹. nycu.edu.tw In another analogous compound, [3-(Difluoromethoxy)phenyl]methanethiol, the S-H stretch is reported at approximately 2550 cm⁻¹. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-Cl stretching, which typically appears in the fingerprint region below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound (Frequencies are approximate and based on data from analogous compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of C-H bonds in the methylene (-CH₂-) group. |

| S-H Stretch | 2550 - 2600 | Stretching of the sulfur-hydrogen bond; a key diagnostic peak for thiols. nycu.edu.tw |

| Aromatic C=C Stretch | 1400 - 1600 | In-plane skeletal vibrations of the benzene ring. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| C-S Stretch | 600 - 700 | Stretching of the carbon-sulfur bond. vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the chlorophenyl chromophore. The benzene ring and its substituents give rise to characteristic absorption bands, typically corresponding to π → π* transitions.

Table 4: Expected UV-Vis Absorption Data for this compound (Data is illustrative and based on typical values for chlorophenyl derivatives.)

| Transition Type | Approximate λ_max (nm) | Chromophore |

| π → π* (E-band) | ~210 - 230 | Substituted Benzene Ring |

| π → π* (B-band) | ~260 - 280 | Substituted Benzene Ring |

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for imaging materials at the micro- and nanoscale. However, they are not used for determining the molecular structure of small, discrete molecules like this compound. Instead, these methods are applied to characterize the morphology, size, and structure of larger entities, such as nanoparticles, surfaces, or complex materials that may have been synthesized using or functionalized with the compound.

For example, research has shown the use of TEM to characterize gold nanoparticles that are stabilized by scaffolds functionalized with benzyl mercaptan. iisc.ac.in In other work, SEM and TEM have been used to visualize the size and shape of silica-based nanomaterials. rsc.org If this compound were used to modify a surface or form self-assembled monolayers on a substrate, electron microscopy could be employed to study the resulting surface topography. Therefore, the role of electron microscopy in the context of this compound is not for its intrinsic structural elucidation but for analyzing its application in materials science.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of materials, providing detailed morphological information about the products derived from this compound. The analysis of reaction products, particularly in solid or nanoparticulate form, relies heavily on TEM to determine size, shape, and aggregation.

Research on the oxidation products of structurally related compounds, such as 2-chlorophenyl methanethiol, demonstrates the utility of TEM. The air oxidation of 2-chlorophenyl methanethiol yields o,o'-dichloro dibenzyl disulfide, which can exist in different polymorphic forms. researchgate.net TEM studies performed on one of these polymorphs revealed the presence of distinct "cigar-shaped" crystallites. researchgate.net This morphological insight is crucial for understanding the solid-state packing and properties of the disulfide product.

Furthermore, reactions involving thiols can lead to the formation of nanostructured materials. For instance, the oxidation of sulfur-containing compounds can result in elemental sulfur nanoglobules, which have been characterized by TEM as amorphous and spherical, with diameters ranging from 100 to 200 nm. acs.org Similarly, other reactions can produce nanocomposites or nanoparticles, such as spherical silver sulfide (B99878) (Ag₂S) nanoparticles with diameters around 14 nm, whose shape and size are confirmed via TEM analysis. researchgate.net These examples highlight the capability of TEM to reveal the specific morphology of products that could be formed from this compound, whether they are crystalline polymorphs, amorphous nanostructures, or composite materials.

Elemental Analysis (Microanalysis)

Elemental analysis, or microanalysis, is an essential analytical method used to determine the mass percentages of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. This technique is fundamental for verifying the empirical formula of newly synthesized derivatives of this compound and confirming the purity of the parent compound.

The theoretical elemental composition of this compound (C₇H₇ClS) provides a baseline for analysis. For its various reaction products, elemental analysis serves as a critical checkpoint to ensure the chemical transformation has occurred as expected. For example, in the synthesis of complex heterocyclic derivatives, comparing the experimentally determined elemental percentages with the calculated theoretical values for the proposed structure is a key step in structural elucidation.

The data below illustrates the calculated elemental composition for the parent compound and a representative product. Such tables are standard in chemical research for validating synthetic outcomes. For instance, the analysis of a reaction product like α-bromophenylacetic acid would involve comparing the experimental C and H percentages to the calculated values to confirm its identity. oup.com

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 53.00 |

| Hydrogen | H | 1.008 | 7.056 | 4.45 |

| Chlorine | Cl | 35.45 | 35.45 | 22.34 |

| Sulfur | S | 32.06 | 32.06 | 20.21 |

| Total | 158.64 | 100.00 |

Table 2: Theoretical Elemental Composition of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole (C₁₆H₁₅ClN₃O₄S₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 192.16 | 46.64 |

| Hydrogen | H | 1.008 | 15.12 | 3.68 |

| Chlorine | Cl | 35.45 | 35.45 | 8.60 |

| Nitrogen | N | 14.01 | 42.03 | 10.19 |

| Oxygen | O | 16.00 | 64.00 | 15.52 |

| Sulfur | S | 32.06 | 64.12 | 15.55 |

| Total | 412.88 | 100.00 |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of molecules like (3-Chlorophenyl)methanethiol. DFT calculations can rationalize experimental observations and predict molecular characteristics with a high degree of accuracy.

Rationalization of Experimental Findings

DFT calculations have been instrumental in understanding the structure and reactivity of molecules containing chlorophenyl and thiol groups. For instance, in studies of related chlorophenyl derivatives, DFT calculations at the B3LYP/6-31G level have been used to compute properties such as electric dipole moment (µ), which is an indicator of chemical reactivity, kinetic stability, and polarizability. Such calculations help to rationalize experimental data obtained from techniques like IR, 1H NMR, and 13C NMR spectroscopy. The correlation between computed and experimental vibrational frequencies, for example, can confirm structural assignments. nih.gov

Furthermore, computational studies on similar aromatic thiols have utilized DFT to understand reaction mechanisms. For example, DFT calculations have been employed to rationalize the regioselectivity of reactions by analyzing atomic charges and frontier molecular orbitals, which identify the most susceptible sites for reaction. mdpi.com

Prediction of Molecular Geometry and Dihedral Angles

Table 1: Predicted Molecular Geometry Parameters for this compound (Hypothetical Data)

This table is a hypothetical representation based on typical data from DFT calculations for similar molecules, as specific data for this compound was not found in the search results.

| Parameter | Predicted Value |

| C-S Bond Length | 1.85 Å |

| C-Cl Bond Length | 1.75 Å |

| C-S-H Bond Angle | 96.5° |

| Phenyl-CH2-S-H Dihedral Angle | ~60° (gauche) / ~180° (anti) |

Molecular Dynamics Simulations for Molecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various environments, such as in solution or interacting with other molecules. nih.govprotocols.io These simulations model the movement of atoms over time, providing insights into conformational changes, solvation effects, and intermolecular interactions. nih.gov For example, MD simulations can be used to calculate radial distribution functions to understand how water molecules would be structured around the solute. researchgate.net This information is crucial for understanding the compound's solubility and reactivity in aqueous media. While specific MD studies on this compound were not identified, the methodology is well-established for studying similar organic molecules. researchgate.net

Mechanistic Computational Studies

Computational methods are invaluable for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers.

Energy Barrier Calculations for Reaction Pathways

DFT and other quantum chemical methods can be used to calculate the activation energy (energy barrier) for various chemical reactions involving this compound. For example, in the context of a hetero-Michael addition reaction, transition state calculations can predict the reactivity of thiols. nih.gov The energy profile for a reaction pathway, such as the SN2 reaction of Cl- with CH3Cl, can be calculated to determine the energy barrier in both the gas phase and in solution. researchgate.net Such calculations are critical for predicting reaction rates and understanding how the solvent can influence reactivity. researchgate.net

Table 2: Hypothetical Energy Barrier Calculations for a Reaction of this compound

This table is a hypothetical representation based on typical data from computational studies of reaction mechanisms.

| Reaction Type | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Substitution | DFT (B3LYP) | 6-311++G(d,p) | 15.2 |

| Thiol-ene Click Reaction | DFT (M06-2X) | def2-TZVP | 10.8 |

Transition State Analysis

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate. Computational methods can determine the geometry of the transition state and its vibrational frequencies; a single imaginary frequency confirms a true transition state. nih.gov For instance, in a study of a Morita-Baylis-Hillman reaction catalyzed by an enzyme, DFT calculations were used to locate the transition states for the key chemical steps, providing insight into the reaction mechanism. nih.gov Analysis of the transition state structure can reveal the nature of bond-making and bond-breaking processes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Hammett Parameters and Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry that provides a framework for understanding the electronic influence of substituents on an aromatic ring. pharmdbm.com It relates reaction rates and equilibrium constants through the equation:

log(K/K₀) = σρ

Here, σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent, and ρ (rho) is the reaction constant, which describes the sensitivity of a specific reaction to these effects.

For this compound, the chlorine atom is at the meta-position relative to the methanethiol (B179389) group. The Hammett constant for a chlorine atom in the meta position (σ_m) is +0.37. The positive value indicates that the chloro group is electron-withdrawing from this position, primarily through its inductive effect. pharmdbm.com This electronic perturbation influences the reactivity of the entire molecule, including the acidity of the thiol proton and the nucleophilicity of the sulfur atom. In QSAR models, this σ value can be used as a descriptor to predict how the compound might interact with biological targets or perform in certain reactions. For instance, studies on other molecular systems have shown correlations between Hammett constants and biological activities or reaction yields. umich.edu

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Electronic Effect |

| -Cl | +0.37 | +0.23 | Electron-withdrawing |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-withdrawing |

| -CN | +0.56 | +0.66 | Electron-withdrawing |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -OCH₃ | +0.12 | -0.27 | Withdrawing (m), Donating (p) |

| -H | 0.00 | 0.00 | Reference |

Table 1: Hammett constants for common substituents, illustrating the electron-withdrawing nature of the meta-chloro group.

Molar Refractivity for Steric Influence Assessment

While Hammett parameters describe electronic effects, Molar Refractivity (MR) is a descriptor used in QSAR to quantify the steric properties of a substituent. sips.org.in It is a measure of the volume occupied by a group, corrected for its polarizability. sips.org.inwordpress.com The MR value is crucial for understanding how the size and shape of a molecule or its substituents might influence its ability to fit into a binding site or affect its intermolecular interactions. ijpras.com

| Atom / Group | Molar Refractivity (MR) (cm³/mol) |

| -H | 0.103 |

| -C (aliphatic) | 0.255 |

| -Cl | 0.603 |

| -S- (in thiols) | 0.799 |

| -CH₃ | 0.565 |

| Phenyl Ring | 2.546 |

Table 2: Approximate Molar Refractivity (MR) values for various atoms and groups. These values are used to calculate the total MR for a molecule, providing a quantitative measure of its volume and polarizability.

Crystal Packing Analysis via Computational Methods

While an experimental crystal structure for this compound may not be readily available, computational methods provide powerful tools for predicting and analyzing its likely crystal packing. Such analyses are crucial for understanding solid-state properties. These methods model the intermolecular interactions that govern how molecules arrange themselves in a crystalline lattice.

For this compound, several key interactions would be expected to dictate its supramolecular assembly. These include:

π–π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···π Interactions: The interaction of hydrogen atoms with the electron-rich face of the phenyl ring.

Halogen Interactions: The chlorine atom can participate in various non-covalent interactions, including C-H···Cl hydrogen bonds or Cl···Cl contacts. mdpi.com

S-H···π Interactions: The thiol's hydrogen atom can interact favorably with the π-system of a neighboring aromatic ring, an interaction driven by molecular orbital overlap. acs.orgnih.gov

Computational studies on structurally related chlorophenyl compounds have demonstrated the importance of such interactions in defining the final crystal structure. biointerfaceresearch.comacs.org Hirshfeld surface analysis, a common computational technique, can be used to visualize and quantify these intermolecular contacts. iucr.org For example, analyses of similar molecules reveal that networks of hydrogen bonds and π-stacking interactions often form the primary structural motifs. iucr.orgiucr.org The interplay of these varied, relatively weak forces ultimately determines the three-dimensional architecture of the crystal. mdpi.com

| Interaction Type | Description | Potential Role in this compound Packing |

| π–π Stacking | Attractive, non-covalent interaction between aromatic rings. | Likely to cause stacking of the phenyl rings, contributing significantly to lattice energy. |

| Halogen Bonding | Interaction involving the chlorine atom as an electrophilic region. | The chlorine atom could interact with nucleophilic sites (e.g., sulfur), influencing molecular orientation. |

| Hydrogen Bonding | C-H···Cl, C-H···S, or S-H···π interactions. | These weak hydrogen bonds act as directional forces, linking molecules into specific motifs (e.g., chains or sheets). acs.orgiucr.org |

| Van der Waals Forces | General attractive/repulsive forces between molecules. | Provide overall non-directional packing stabilization. |

Table 3: Key intermolecular forces computationally modeled to predict the crystal packing of this compound.

Applications in Organic Synthesis and Advanced Materials

(3-Chlorophenyl)methanethiol as a Versatile Synthetic Building Block.benchchem.combenchchem.com

The presence of both a reactive thiol group and a substituted aromatic ring makes this compound a highly versatile precursor in various chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules.benchchem.com